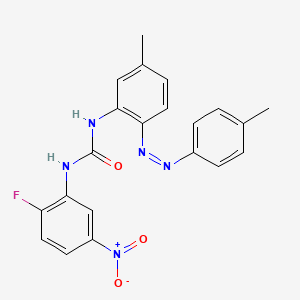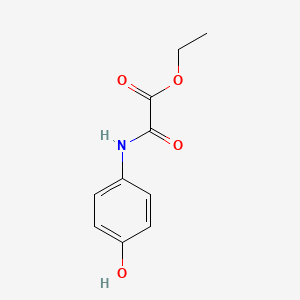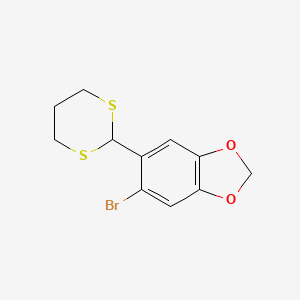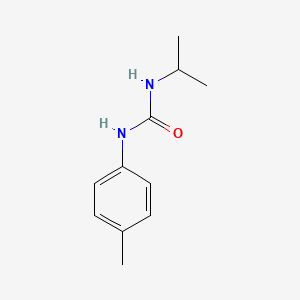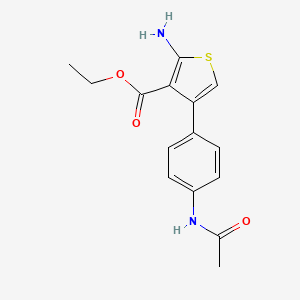
2,2'-Bis(benzylthio)biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Bis(benzylthio)biphenyl is an organic compound with the molecular formula C26H22S2 and a molecular weight of 398.593 g/mol It consists of a biphenyl core with two benzylthio groups attached at the 2 and 2’ positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bis(benzylthio)biphenyl typically involves the reaction of biphenyl with benzylthiol in the presence of a suitable catalyst. One common method involves the use of a palladium-catalyzed coupling reaction. The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for 2,2’-Bis(benzylthio)biphenyl are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2,2’-Bis(benzylthio)biphenyl can undergo various chemical reactions, including:
Reduction: The compound can be reduced to form the corresponding thiol derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzylthio groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired product
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Varied products depending on the nucleophile used
Scientific Research Applications
2,2’-Bis(benzylthio)biphenyl has several applications in scientific research:
Mechanism of Action
The mechanism by which 2,2’-Bis(benzylthio)biphenyl exerts its effects is primarily through its interaction with various molecular targets. The benzylthio groups can form strong interactions with metal ions, making it a useful ligand in coordination chemistry. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in redox processes, which are crucial in many biological and chemical systems .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-Bis(benzylideneamino)biphenyl
- 2,2’-Bis(phenyliminomethyl)biphenyl
- 2,5-Bis(2,6-dimethoxybenzylidene)cyclopentanone
- 2,5-Bis(2,4-dimethoxybenzylidene)cyclopentanone
Uniqueness
2,2’-Bis(benzylthio)biphenyl is unique due to its specific substitution pattern on the biphenyl core, which imparts distinct chemical and physical properties. Its ability to act as a ligand and participate in various chemical reactions makes it a versatile compound in both research and industrial applications .
Properties
CAS No. |
35863-95-7 |
|---|---|
Molecular Formula |
C26H22S2 |
Molecular Weight |
398.6 g/mol |
IUPAC Name |
1-benzylsulfanyl-2-(2-benzylsulfanylphenyl)benzene |
InChI |
InChI=1S/C26H22S2/c1-3-11-21(12-4-1)19-27-25-17-9-7-15-23(25)24-16-8-10-18-26(24)28-20-22-13-5-2-6-14-22/h1-18H,19-20H2 |
InChI Key |
CSDWHELRRQDVNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CC=CC=C2C3=CC=CC=C3SCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


